

# Application of Cyclopentadienyltris(dimethylamino)zirconium in Semiconductor Manufacturing

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## Compound of Interest

**Compound Name:** Zirconium, (eta5-2,4-cyclopentadien-1-yl)tris(N-methylmethanaminato)-

**Cat. No.:** B15497873

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Cyclopentadienyltris(dimethylamino)zirconium, with the chemical formula  $\text{Zr}(\text{Cp})(\text{NMe}_2)_3$ , is a key organometallic precursor used in the semiconductor industry for the deposition of high-quality zirconium oxide ( $\text{ZrO}_2$ ) thin films.<sup>[1][2]</sup>  $\text{ZrO}_2$  is a high-k dielectric material, meaning it has a high dielectric constant, which is crucial for manufacturing advanced complementary metal-oxide-semiconductor (CMOS) devices, dynamic random-access memory (DRAM), and other electronic components.<sup>[1][3][4]</sup> The use of  $\text{Zr}(\text{Cp})(\text{NMe}_2)_3$  allows for the precise, atomic-level deposition of these films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).<sup>[2][5]</sup>

The unique molecular structure of Cyclopentadienyltris(dimethylamino)zirconium, featuring a cyclopentadienyl ring and three dimethylamino ligands, provides a balance of volatility and reactivity, making it an effective precursor for these deposition techniques.<sup>[6]</sup> This document provides detailed application notes and experimental protocols for the use of this precursor in semiconductor manufacturing.

## Application Notes

Cyclopentadienyltris(dimethylamino)zirconium is primarily used as a precursor for the deposition of zirconium oxide ( $\text{ZrO}_2$ ) thin films, a material with significant applications in microelectronics due to its high dielectric constant ( $k$ ), good thermal stability, and low leakage current.[\[1\]](#)[\[4\]](#)

### Key Applications:

- **High-k Gate Dielectrics:** In modern transistors,  $\text{ZrO}_2$  thin films serve as a replacement for traditional silicon dioxide ( $\text{SiO}_2$ ) as the gate dielectric. This allows for smaller and more efficient transistors.[\[3\]](#)
- **DRAM Capacitors:** The high dielectric constant of  $\text{ZrO}_2$  enables the fabrication of smaller capacitors with higher capacitance, a critical requirement for high-density DRAM.[\[1\]](#)
- **Insulators and Protective Coatings:**  $\text{ZrO}_2$  films can also be used as insulating layers and protective coatings in various electronic devices.[\[4\]](#)[\[7\]](#)

### Advantages of using Cyclopentadienyltris(dimethylamino)zirconium:

- **Conformal Deposition:** ALD processes using this precursor can produce highly conformal  $\text{ZrO}_2$  films that evenly coat complex, three-dimensional structures, which is essential for modern semiconductor architectures.[\[1\]](#)[\[6\]](#)
- **Precise Thickness Control:** ALD allows for the deposition of films with atomic-level precision, enabling the fabrication of devices with precisely controlled electrical properties.[\[3\]](#)
- **Low Impurity Films:** When used with an appropriate oxygen source like ozone ( $\text{O}_3$ ), this precursor can yield  $\text{ZrO}_2$  films with low levels of carbon and nitrogen impurities.[\[3\]](#)[\[4\]](#)
- **Crystalline Phase Control:** The deposition conditions can be tuned to favor the formation of specific crystalline phases of  $\text{ZrO}_2$  (tetragonal or cubic), which have a higher dielectric constant than the monoclinic phase.[\[4\]](#)[\[6\]](#)

## Quantitative Data Summary

The properties of ZrO<sub>2</sub> thin films deposited using Cyclopentadienyltris(dimethylamino)zirconium are highly dependent on the deposition parameters. The following tables summarize key quantitative data from various studies.

Table 1: ALD Process Parameters and Film Growth

Precursor System	Deposition Temperature (°C)	Growth Rate (Å/cycle)	Film Thickness (nm)	Substrate	Reference
Zr(Cp)(NMe <sub>2</sub> ) <sub>3</sub> / O <sub>3</sub>	300	~0.9	5.2 - 9.0	SiO <sub>2</sub> /Si, TiN	<a href="#">[1]</a> <a href="#">[6]</a>
Zr(Cp)(NMe <sub>2</sub> ) <sub>3</sub> / O <sub>3</sub>	200-250	0.125	-	Si(100)	<a href="#">[3]</a>
{η <sup>5</sup> :η <sup>1</sup> -Cp(CH <sub>2</sub> ) <sub>3</sub> NMe}Zr(NMe <sub>2</sub> ) <sub>2</sub> / O <sub>3</sub>	300-380	~0.95	5.7 - 6.1	Si(100)	<a href="#">[6]</a>
CpZr[N(CH <sub>3</sub> ) <sub>2</sub> ] <sub>3</sub> / O <sub>3</sub>	250-350	-	-	TiN	<a href="#">[4]</a>
Modified CpZr Precursor	250-400	-	-	-	<a href="#">[8]</a>

Table 2: Electrical and Structural Properties of ZrO<sub>2</sub> Films

Deposition Temperature (°C)	Crystalline Phase	Dielectric Constant (k)	Leakage Current Density (A/cm <sup>2</sup> )	Breakdown Field (MV/cm)	Reference
300 (as-deposited)	Cubic/Tetragonal	-	-	6.5 (for 5.2 nm film)	[1]
300 (annealed)	Cubic/Tetragonal	-	Reduced by 2-3 orders of magnitude	7.5 (for 5.2 nm film)	[1]
300	Predominantly Tetragonal	38.3	< 10 <sup>-7</sup> at 2V	-	[4]
350	Tetragonal and Monoclinic mix	-	-	-	[4]
-	Cubic	~37	10 <sup>-7</sup> at 1V (for 6.4 nm film)	-	[3]
-	Tetragonal	~47	-	-	[6]
-	Monoclinic	~20	-	-	[6]

## Experimental Protocols

### Protocol 1: Atomic Layer Deposition of ZrO<sub>2</sub> Thin Films

This protocol describes a general procedure for the deposition of ZrO<sub>2</sub> thin films using Cyclopentadienyltris(dimethylamino)zirconium and ozone in an ALD reactor.

Materials and Equipment:

- Cyclopentadienyltris(dimethylamino)zirconium (Zr(Cp)(NMe<sub>2</sub>)<sub>3</sub>) precursor
- Ozone (O<sub>3</sub>) as the oxygen source

- High-purity nitrogen (N<sub>2</sub>) or argon (Ar) as a carrier and purge gas
- ALD reactor equipped with a precursor bubbler and ozone generator
- Substrates (e.g., silicon wafers with a native oxide layer or TiN-coated substrates)
- Substrate heater capable of reaching at least 400°C

#### Procedure:

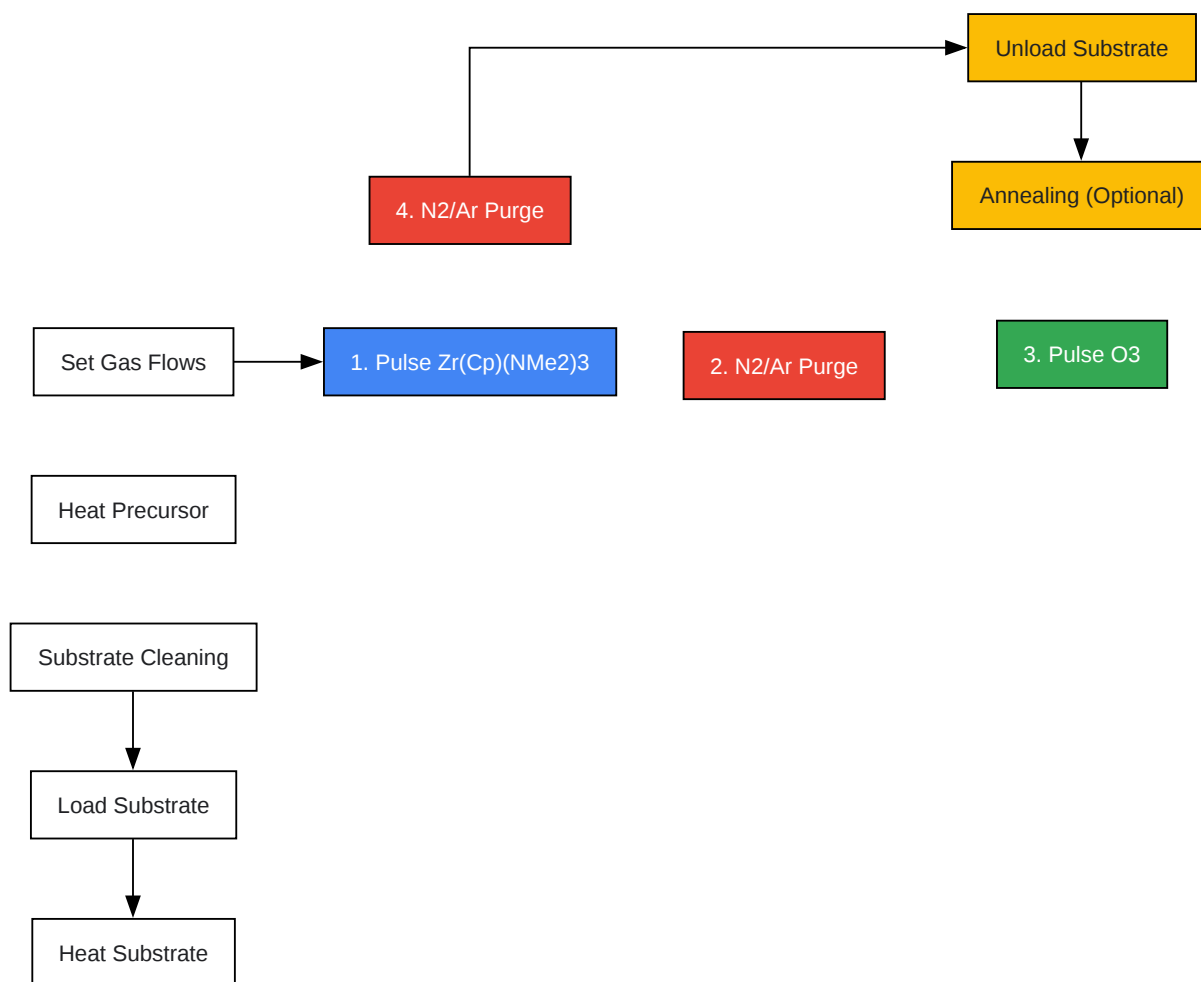
- Substrate Preparation:
  - Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and particulate contamination.
  - Load the cleaned substrates into the ALD reactor chamber.
- Reactor Setup:
  - Heat the precursor bubbler containing Zr(Cp)(NMe<sub>2</sub>)<sub>3</sub> to a temperature sufficient to achieve an adequate vapor pressure (typically 70-80°C).
  - Heat the substrate to the desired deposition temperature, typically within the ALD temperature window of 200-350°C.[\[3\]](#)[\[4\]](#)
  - Set the flow rates for the carrier gas (N<sub>2</sub> or Ar).
- ALD Cycle: The ALD process consists of repeating a sequence of four steps:
  - Step 1: Zr(Cp)(NMe<sub>2</sub>)<sub>3</sub> Pulse: Introduce the Zr(Cp)(NMe<sub>2</sub>)<sub>3</sub> vapor into the reactor chamber for a set pulse time (e.g., 0.5-2.0 seconds). The precursor molecules will adsorb and react with the substrate surface in a self-limiting manner.
  - Step 2: Purge 1: Purge the reactor chamber with an inert gas (N<sub>2</sub> or Ar) for a set time (e.g., 5-10 seconds) to remove any unreacted precursor and gaseous byproducts.
  - Step 3: Ozone (O<sub>3</sub>) Pulse: Introduce ozone into the reactor chamber for a set pulse time (e.g., 0.5-2.0 seconds). The ozone will react with the adsorbed precursor layer to form a

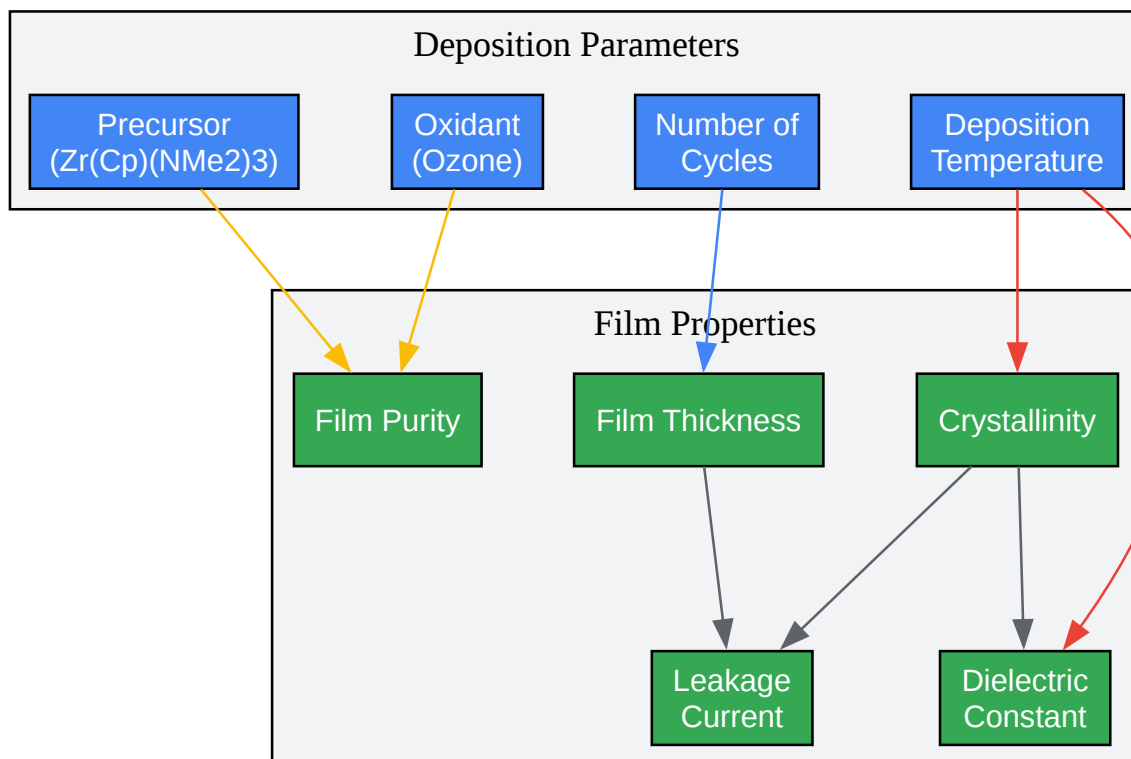
monolayer of  $\text{ZrO}_2$ .

- Step 4: Purge 2: Purge the reactor chamber again with the inert gas for a set time (e.g., 5-10 seconds) to remove any unreacted ozone and byproducts.
  - Film Deposition:
    - Repeat the ALD cycle (Steps 1-4) until the desired film thickness is achieved. The thickness of the film is directly proportional to the number of ALD cycles.
  - Post-Deposition Annealing (Optional):
    - After deposition, the films can be annealed in an oxygen or nitrogen atmosphere at elevated temperatures (e.g.,  $550^\circ\text{C}$ ) to improve their crystallinity and electrical properties.
- [1]

## Visualizations

### Diagram 1: ALD Experimental Workflow





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